molecular formula C16H15ClFN7O B2423274 2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920365-00-0

2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Katalognummer: B2423274
CAS-Nummer: 920365-00-0
Molekulargewicht: 375.79
InChI-Schlüssel: HXYZZRLTKGPTSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a sophisticated small molecule featuring a triazolo[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry, linked to a chloroacetylpiperazine moiety. This specific molecular architecture is designed for interdisciplinary research applications, particularly in drug discovery and chemical biology. The triazolo-pyrimidine core is a known pharmacophore, and its derivatives have demonstrated significant promise in early-stage research. Compounds based on this scaffold have been reported to exhibit neuroprotective and anti-neuroinflammatory properties by inhibiting key pathways such as endoplasmic reticulum (ER) stress and the NF-κB signaling cascade, making them candidates for the study of neurodegenerative conditions . Furthermore, closely related [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been identified as potent and selective inhibitors of specific disease targets, such as USP28 (Ubiquitin Specific Peptidase 28), highlighting the potential of this chemical series in oncology research, particularly in investigating cell proliferation and epithelial-mesenchymal transition . The presence of the 4-fluorophenyl group enhances lipophilicity and potential metabolic stability, while the 2-chloroethanone fragment on the piperazine ring provides a reactive handle for further chemical functionalization, allowing researchers to create proprietary libraries of derivatives or affinity probes for target identification. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-chloro-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN7O/c17-9-13(26)23-5-7-24(8-6-23)15-14-16(20-10-19-15)25(22-21-14)12-3-1-11(18)2-4-12/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYZZRLTKGPTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Considerations

The target compound comprises three distinct moieties:

  • A 3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine core
  • A piperazine linker at position 7 of the triazolopyrimidine
  • A 2-chloroethanone group at the terminal piperazine nitrogen

Retrosynthetic disconnection suggests three primary synthetic blocks (Figure 1):

  • Block A : Triazolopyrimidine core synthesis via [3+2] cycloaddition
  • Block B : Piperazine introduction through nucleophilic aromatic substitution
  • Block C : Chloroacetylation via Schotten-Baumann reaction

Synthetic Routes to the Triazolopyrimidine Core

Cyclocondensation of 4-Fluorophenyltriazole with Pyrimidine Precursors

The triazolopyrimidine scaffold is typically constructed using aminoguanidine bicarbonate and formic acid to generate 3-amino-1,2,4-triazole, followed by cyclization with ethyl acetoacetate in acetic acid. Critical modifications for the 4-fluorophenyl substituent involve:

  • Suzuki-Miyaura Coupling :

    • 3-Iodo-triazolo[4,5-d]pyrimidine intermediates react with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis
    • Yields: 68–72% in toluene/EtOH (3:1) at 80°C
  • Nucleophilic Aromatic Substitution :

    • Displacement of nitro groups by 4-fluoroaniline in DMF at 120°C
    • Requires electron-withdrawing groups at position 5 for activation

Piperazine Functionalization Strategies

Introducing the piperazine moiety at position 7 proceeds via two principal methods:

Direct Displacement of Chloride Leaving Groups
Step Reagent Conditions Yield Reference
1 Piperazine (5 eq) K₂CO₃, dioxane, reflux, 12h 83%
2 Boc-piperazine (3 eq) DIPEA, DCM, rt, 6h 76%

Key considerations:

  • Excess piperazine minimizes dimerization byproducts
  • Polar aprotic solvents (DMF, DMSO) accelerate displacement kinetics
Buchwald-Hartwig Amination

For electron-deficient pyrimidine systems:

  • Pd₂(dba)₃/Xantphos catalytic system
  • Cs₂CO₃ base in toluene at 110°C
  • Achieves 89% yield with <2% homocoupling

Chloroacetylation of Piperazine

Schotten-Baumann Reaction Conditions

Acylation of the secondary amine employs chloroacetyl chloride under controlled pH:

  • Standard Protocol :

    • Chloroacetyl chloride (1.2 eq) in THF/water (2:1)
    • NaHCO₃ (3 eq), 0°C → rt, 4h
    • Yield: 85%
  • Anhydrous Method :

    • NEt₃ (2 eq) in DCM, −10°C
    • Slow addition via syringe pump (0.5 mL/min)
    • Prevents N,N-diacylation (<1% byproduct)

Integrated Synthetic Protocols

Three-Step Linear Synthesis

  • Triazolopyrimidine Formation : 3-(4-Fluorophenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine

    • Reactants: 4-Fluorophenylhydrazine, 4,6-dichloropyrimidine-5-carbaldehyde
    • Conditions: EtOH, Δ, 8h → 71% yield
  • Piperazine Coupling :

    • 7-Chloro intermediate (1 eq), piperazine (4 eq)
    • Solvent: n-BuOH, 100°C, 15h → 88% yield
  • Chloroacetylation :

    • Chloroacetyl chloride (1.1 eq), NEt₃ (1.5 eq)
    • DCM, 0°C → rt, 3h → 82% yield

Overall Yield : 71% × 88% × 82% = 51.4%

Convergent Synthesis Approach

Advantages :

  • Enables parallel synthesis of fragments
  • Mitigates cumulative yield losses
  • Fragment A : 3-(4-Fluorophenyl)triazolopyrimidine-piperazine

    • Prepared via Method 4.1 steps 1–2
  • Fragment B : 2-Chloroacetyl chloride

  • Convergence :

    • Fragment A (1 eq), Fragment B (1.05 eq)
    • NEt₃ (1.2 eq), THF, 0°C → 86% yield

Purity Enhancement :

  • Recrystallization from EtOAc/hexanes (1:3)
  • Final HPLC purity >99.5%

Analytical Characterization Data

Spectroscopic Profiles

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, COCH₂Cl), 3.85–3.75 (m, 8H, piperazine-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 167.8 (C=O), 162.5 (d, J = 245 Hz, C-F), 154.3 (triazole-C), 134.2–116.4 (aromatic Cs), 44.3 (piperazine-Cs), 41.5 (COCH₂Cl)
HRMS m/z calcd for C₁₇H₁₆ClFN₇O: 412.1054; found: 412.1058

Process Optimization Challenges

Regioselectivity in Triazole Formation

Competing pathways during cyclocondensation:

  • Desired product : 3H-triazolo[4,5-d]pyrimidine regioisomer
  • Byproduct : 1H-triazolo[4,5-d]pyrimidine (8–12% yield)

Mitigation Strategies :

  • Use of CuI (10 mol%) in DMF at 130°C suppresses regioisomer formation to <3%

Chloroacetyl Group Stability

Decomposition pathways:

  • Hydrolysis to glycolic acid derivatives
  • Elimination to ketene intermediates

Stabilization Methods :

  • Store final product under N₂ at −20°C
  • Formulate as HCl salt (mp 192–194°C)

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Reagent Industrial Alternative Cost Reduction
Pd(PPh₃)₄ Pd/C (5% wt) 68%
DIPEA K₂CO₃ 92%
Anhydrous THF 2-MeTHF 45%

Continuous Flow Synthesis

Benefits :

  • Reduced reaction times (8h → 45min)
  • Improved heat management for exothermic acylation

Module Design :

  • Triazolopyrimidine formation: Packed-bed reactor with immobilized Cu catalyst
  • Piperazine coupling: CSTR with in-line pH monitoring
  • Chloroacetylation: Microreactor with T-junction mixing

Emerging Methodologies

Photocatalytic C–N Coupling

Recent advances employ:

  • Ir(ppy)₃ catalyst under blue LED irradiation
  • Enables piperazine coupling at 25°C with 91% yield

Biocatalytic Approaches

  • Lipase-mediated acylation in water/IL biphasic systems
  • Reduces chloroacetyl chloride usage by 40%

Q & A

Q. What are the optimal synthetic routes for preparing this triazolopyrimidine derivative, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves sequential functionalization of the triazolopyrimidine core and piperazine moiety. Key steps include:
  • Nucleophilic substitution to attach the 4-fluorophenyl group to the triazole ring .
  • Coupling reactions (e.g., Buchwald-Hartwig amination) to link the piperazine and ethanone groups .
  • Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) for cross-coupling .
  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) under reflux .
    Optimization requires monitoring reaction temperature (typically 80–120°C) and inert atmospheres (N₂/Ar) to suppress side reactions .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₂H₂₀ClFN₇O₂, MW 449.9) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation methods are recommended?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The triazolopyrimidine core’s planar structure favors π-π stacking in hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
  • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays (e.g., kinase activity measured via fluorescence polarization) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • SAR Analysis : Compare analogs (e.g., 3-ethyl or 4-chlorophenyl derivatives) to identify substituents critical for activity .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for assay heterogeneity .

Q. What strategies are effective for studying the compound’s metabolic stability and toxicity in preclinical models?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The 4-fluorophenyl group may reduce CYP450-mediated oxidation .
  • Toxicity Screening : Use zebrafish embryos for rapid assessment of developmental toxicity (LC₅₀ and teratogenicity endpoints) .
  • Reactive Metabolite Detection : Trapping assays with glutathione (GSH) to identify electrophilic intermediates .

Experimental Design Considerations

Q. What is an optimal in vivo study design to evaluate this compound’s pharmacokinetic (PK) profile?

  • Methodological Answer :
  • Dosing : Single-dose (10 mg/kg IV and PO) in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h .
  • Bioanalysis : Quantify compound levels via UPLC-MS/MS (LOQ: 1 ng/mL) .
  • Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F). The piperazine moiety may enhance solubility but reduce membrane permeability .

Data Analysis and Reporting

Q. How can researchers statistically analyze dose-response data to determine potency and efficacy?

  • Methodological Answer :
  • Curve Fitting : Use GraphPad Prism to fit sigmoidal dose-response curves (variable slope, four parameters). Report EC₅₀/IC₅₀ with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
  • Synergy Studies : For combination therapies, calculate combination index (CI) via Chou-Talalay method .

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